6-(2,2,2-Trifluoroethyl)nicotinonitrile
Description
Properties
Molecular Formula |
C8H5F3N2 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3H2 |
InChI Key |
FWYPAWSESYOBQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a base such as sodium methoxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often ethanol, at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for 6-(2,2,2-Trifluoroethyl)nicotinonitrile may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the trifluoroethyl group into a trifluoroacetic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the reagent used.
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 6-(2,2,2-Trifluoroethyl)nicotinonitrile and similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| 6-(2,2,2-Trifluoroethyl)nicotinonitrile | C₈H₅F₃N₂ | 202.14 | 3-CN, 6-CF₂CF₃ | Nitrile, trifluoroethyl |
| 6-(Trifluoromethyl)nicotinonitrile | C₇H₃F₃N₂ | 188.11 | 3-CN, 6-CF₃ | Nitrile, trifluoromethyl |
| 2-Chloro-6-(trifluoromethyl)nicotinonitrile | C₇H₂ClF₃N₂ | 222.55 | 3-CN, 2-Cl, 6-CF₃ | Nitrile, chloro, trifluoromethyl |
| 5-(Trifluoromethyl)nicotinonitrile | C₇H₃F₃N₂ | 188.11 | 3-CN, 5-CF₃ | Nitrile, trifluoromethyl |
Key Observations :
- The trifluoroethyl group in the target compound introduces greater steric bulk compared to trifluoromethyl analogs, which may influence solubility and crystal packing .
- Halogenated derivatives (e.g., 2-chloro-6-(trifluoromethyl)nicotinonitrile) exhibit higher molecular weights and altered electronic properties due to electron-withdrawing effects .
Comparison of Reactivity :
- Chlorinated derivatives exhibit higher reactivity in coupling reactions due to the lability of the C–Cl bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
